molecular formula C20H17ClN2O4 B2738897 Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-60-9

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2738897
CAS RN: 899733-60-9
M. Wt: 384.82
InChI Key: BDZRYQXZUALNHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like nuclear magnetic resonance (NMR) and X-ray diffraction could be used to analyze the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis, the benzyl ether group could be cleaved by acid, or the pyridazine ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups in its structure, its melting and boiling points would be influenced by the strength of the intermolecular forces, and its reactivity would be determined by the functional groups present .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Achutha et al. (2017) synthesized a compound similar in structure to Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. Their research focused on the crystal and molecular structure, revealing significant insights into the intramolecular hydrogen bonds and π … π interactions contributing to structural stability.

Antimicrobial Applications

  • Research into the antimicrobial properties of related compounds has been conducted, as indicated in a study by Desai et al. (2007). This study synthesized and characterized new quinazolines, showing potential as antimicrobial agents.

Biogenesis and Molecular Interactions

  • Mure et al. (2003) synthesized a compound to model the LTQ (lysine tyrosyl quinone) cofactor of lysyl oxidase, which helps in understanding the molecular interactions and biogenesis in related structures. Their findings are detailed in their research (Mure, Wang, & Klinman, 2003).

Efficient Synthesis Techniques

  • The study by Machado et al. (2011) explores efficient synthesis techniques for ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating the potential for rapid and high-yield production of similar compounds.

Characterization and Analysis

  • The research conducted by Ashton & Doss (1993) focuses on the characterization and structural assignments of similar compounds. They emphasize the importance of NOE difference experiments and NMR methods in understanding these compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would involve participating in the reaction to form the desired products .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment, avoid inhalation and contact with skin or eyes, and work in a well-ventilated area .

Future Directions

The future research directions for this compound could involve studying its reactivity, exploring its potential uses, and developing methods for its synthesis. It could also involve investigating its physical and chemical properties, and assessing its safety and environmental impact .

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-2-26-20(25)19-17(27-13-14-8-10-15(21)11-9-14)12-18(24)23(22-19)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZRYQXZUALNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

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